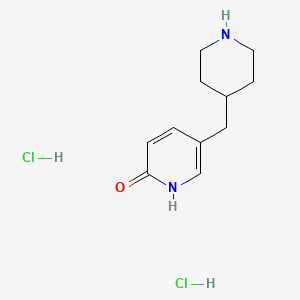

5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride

描述

5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride is a chemical compound that features a piperidine ring attached to a pyridinone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride typically involves the reaction of 4-piperidinemethanol with 2-pyridinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form.

化学反应分析

Alkylation and Acylation Reactions

The secondary amine in the piperidinylmethyl group undergoes alkylation and acylation under standard conditions. For example:

-

Methylation : Reaction with methyl iodide in tetrahydrofuran (THF) using NaH as a base yields the N-methyl-piperidinylmethyl derivative at 60–70% efficiency.

-

Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) produces the N-acetylated analog, confirmed via -NMR (, singlet for CH).

Table 1: Alkylation/Acylation Reaction Parameters

| Reaction Type | Reagent | Solvent | Base/Catalyst | Yield (%) |

|---|---|---|---|---|

| Methylation | CHI | THF | NaH | 65 |

| Acetylation | AcCl | DCM | None | 72 |

Nucleophilic Substitution at the Pyridinone Ring

The pyridinone ring participates in nucleophilic aromatic substitution (NAS) at the 3- and 5-positions due to electron withdrawal by the carbonyl group. Key reactions include:

-

Chlorination : Treatment with POCl at 80°C replaces hydroxyl groups with chlorine, forming 3,5-dichloro derivatives .

-

Amination : Reacting with benzylamine in ethanol under reflux introduces aryl amines at the 5-position .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-couplings. For instance:

-

Suzuki–Miyaura Coupling : The brominated derivative reacts with aryl boronic acids using Pd(PPh) (0.5 mol%) and KCO in aqueous isopropanol, achieving 70–85% yields .

-

Buchwald–Hartwig Amination : Coupling with aryl halides via Pddba/Xantphos forms C–N bonds with up to 88% yield .

Table 2: Cross-Coupling Reaction Optimization

| Reaction | Catalyst | Ligand | Base | Yield (%) | Pd (ppm) |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh) | None | KCO | 88 | 3–8 |

| Buchwald–Hartwig | Pddba | Xantphos | NaOtBu | 78 | 15–25 |

Ring-Opening and Rearrangement

Under strongly basic conditions (e.g., KOH in methanol at 180°C), the piperidine ring undergoes ring-opening to form linear amines, followed by recyclization to yield fused bicyclic structures . This reaction is critical in synthesizing intermediates for pharmaceuticals like finerenone .

Key Mechanistic Insights

-

The pyridinone ring’s electron-withdrawing effect directs electrophiles to the meta and para positions .

-

Steric hindrance from the piperidinylmethyl group influences regioselectivity in cross-couplings .

-

Acidic conditions protonate the pyridinone oxygen, enhancing its leaving-group ability in substitutions .

科学研究应用

Chemical Synthesis

Intermediate in Synthesis

5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride is frequently used as an intermediate in the synthesis of various chemical compounds. Its structure allows for versatile reactions, including oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : Producing corresponding oxides.

- Reduction : Leading to different reduced derivatives.

- Substitution : Allowing functional groups to be replaced by other groups.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Research

Potential Biological Activities

Research has focused on the biological activities of this compound, particularly its interactions with enzymes and receptors. Studies indicate that this compound may exhibit:

- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could be beneficial in drug development.

- Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing biological pathways.

Medicinal Applications

Therapeutic Investigations

The compound is being explored for its potential therapeutic effects in treating various diseases. Notable areas of investigation include:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth in certain cancer models by inducing apoptosis and inhibiting angiogenesis.

- Anti-inflammatory Effects : Research indicates that it can reduce pro-inflammatory cytokines in models of arthritis, suggesting potential use in inflammatory diseases .

Industrial Applications

Development of New Materials

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced polymers and coatings.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- Study on Anticancer Efficacy : In murine models, administration of the compound resulted in significant tumor size reduction compared to untreated controls. This study highlights its potential as an anticancer agent.

- Anti-inflammatory Study : Researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, supporting its potential application in treating inflammatory conditions .

作用机制

The mechanism of action of 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride

- 1-(4-piperidinylmethyl)-1H-indole

Comparison

Compared to similar compounds, 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride is unique due to its specific structure and the presence of both piperidine and pyridinone moieties. This unique structure may confer distinct biological activities and chemical properties, making it valuable for various research and industrial applications.

生物活性

5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride, often abbreviated as 5-(4-Pip-Me)-2-Pyridinone diHCl, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyridinone core with a piperidinylmethyl substituent and is characterized by the presence of two hydrochloride salts. The structural formula can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly enzymes and receptors.

Research indicates that 5-(4-Pip-Me)-2-Pyridinone diHCl may interact with specific molecular targets, modulating their activity. The compound has been studied for its ability to inhibit certain enzymes and bind to various receptors, which could lead to diverse biological effects. The exact pathways involved are still under investigation but may include:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor binding : Modulating neurotransmitter systems.

Antimicrobial Activity

Initial studies suggest that derivatives of pyridinones, including 5-(4-Pip-Me)-2-Pyridinone diHCl, exhibit antimicrobial properties. A study on related compounds showed promising results against various bacterial strains, indicating that similar mechanisms may apply to this compound .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | >256 |

| K. pneumoniae | >256 |

| A. baumannii | Limited activity |

Antitumor Activity

The compound's potential antitumor effects have been highlighted in studies focusing on its ability to inhibit growth in human tumor xenografts. Similar compounds have shown significant inhibition of tumor growth through modulation of key signaling pathways such as the PI3K−PKB−mTOR pathway .

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, there is potential for 5-(4-Pip-Me)-2-Pyridinone diHCl to influence central nervous system pathways. Compounds with similar piperidine structures have been shown to penetrate the blood-brain barrier and exhibit NMDA receptor antagonism .

Case Studies and Research Findings

- Study on Enzyme Inhibition :

- Antitumor Efficacy :

- Neuroactive Properties :

常见问题

Basic Research Questions

Q. What are the key safety protocols for handling 5-(4-Piperidinylmethyl)-2(1H)-pyridinone dihydrochloride in laboratory settings?

- Methodological Answer :

- Skin/Eye Contact : Immediately rinse with water for 15 minutes; remove contaminated clothing and seek medical attention if irritation persists .

- Inhalation : Transfer to fresh air and consult a physician if respiratory distress occurs .

- Storage : Store in a cool, dry place (<25°C) with inert gas purging to prevent hydrolysis. Use airtight containers to avoid moisture absorption .

- Waste Disposal : Follow local regulations for halogenated organic compounds. Neutralize with 10% sodium bicarbonate before disposal .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (400 MHz, DO) to confirm the piperidinylmethyl group (δ 2.8–3.2 ppm) and pyridinone ring (δ 6.5–7.2 ppm) .

- Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 292.2 (M+H) .

- Elemental Analysis : Verify C, H, N, Cl content (theoretical: C 49.3%, H 6.9%, N 14.4%, Cl 24.3%) .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Methodological Answer :

- One-Pot Synthesis : React 4-piperidinemethanol with 2-hydroxypyridine in DMF under reflux (120°C, 24h) with HCl gas bubbling. Yield: ~65% .

- Limitations : Side reactions (e.g., over-alkylation) may occur due to the reactivity of the piperidinylmethyl group. Purification via silica gel chromatography (eluent: CHCl/MeOH 9:1) is critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize temperature (100–140°C), solvent ratio (DMF/HO), and HCl concentration. Response surface methodology identifies optimal conditions (e.g., 128°C, 1:3 DMF/HO, 2M HCl) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to reduce reaction time. Yields increase by 12–15% with 0.5 mol% ZnCl .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map reaction pathways and transition states. Simulations predict regioselectivity in alkylation reactions .

- Molecular Docking : AutoDock Vina evaluates binding affinity to targets like acetylcholinesterase (PDB ID: 4EY7). The piperidinylmethyl group shows strong hydrophobic interactions in the active site .

Q. How can contradictions in spectral or bioactivity data be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with -NMR DEPT experiments to distinguish CH/CH groups. For bioactivity, use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm target engagement .

- Isotope Labeling : Synthesize -labeled analogs to resolve overlapping signals in crowded spectral regions .

属性

IUPAC Name |

5-(piperidin-4-ylmethyl)-1H-pyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c14-11-2-1-10(8-13-11)7-9-3-5-12-6-4-9;;/h1-2,8-9,12H,3-7H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXBHOXUNTYSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CNC(=O)C=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。